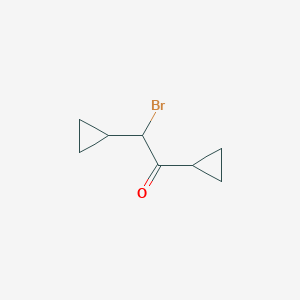

2-Bromo-1,2-dicyclopropylethan-1-one

Description

Structural Context within Alpha-Haloketone Chemistry

Alpha-haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom immediately adjacent (the α-position) to a carbonyl group. google.com This arrangement of functional groups results in a unique reactivity profile. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack.

The general structure of an alpha-haloketone imparts two primary sites of reactivity: the carbonyl carbon and the α-carbon. Nucleophiles can attack the carbonyl carbon in addition-elimination reactions, or they can displace the halide ion at the α-carbon via nucleophilic substitution. The presence of the halogen also increases the acidity of the α-protons, facilitating enolate formation under basic conditions. nih.gov

The reactivity of alpha-haloketones is influenced by the nature of the halogen, with the trend in leaving group ability being I > Br > Cl > F. Bromine, being a good leaving group, makes alpha-bromoketones versatile intermediates in organic synthesis.

A key reaction of alpha-haloketones is the Favorskii rearrangement, where treatment with a base leads to a rearranged carboxylic acid derivative. They are also valuable precursors for the synthesis of a wide variety of heterocyclic compounds, such as thiazoles and pyrroles. google.com

Significance of Cyclopropyl (B3062369) Moieties in Organic Chemistry

The cyclopropyl group, a three-membered carbon ring, is a fascinating and highly significant functionality in organic chemistry. Its importance stems from its unique electronic and steric properties, which arise from the considerable angle strain inherent in the small ring. tcichemicals.com The internal bond angles of approximately 60° are a significant deviation from the ideal tetrahedral angle of 109.5°, leading to what are often described as "bent" or "banana" bonds. libretexts.org

This strain energy makes cyclopropane (B1198618) and its derivatives more reactive than larger cycloalkanes. tcichemicals.com The C-C bonds in a cyclopropyl ring have a higher degree of p-orbital character than typical alkanes, giving them some properties that are reminiscent of a carbon-carbon double bond. tcichemicals.commasterorganicchemistry.com This allows the cyclopropyl group to participate in conjugation with adjacent π-systems and to stabilize adjacent carbocations through hyperconjugation. libretexts.org

The presence of cyclopropyl groups in a molecule can have a profound impact on its physical, chemical, and biological properties. In medicinal chemistry, the incorporation of a cyclopropyl ring is a common strategy to enhance the potency and metabolic stability of drug candidates, as well as to improve their pharmacokinetic profiles. nih.govorganic-chemistry.org The rigid nature of the ring can also be used to lock a molecule into a specific conformation, which can be crucial for its interaction with a biological target.

Historical Development and Current Research Trajectories of Brominated Ketones

The study of brominated ketones, and alpha-haloketones in general, has a long history in organic chemistry, with initial reports dating back to the 19th century. Their utility as synthetic intermediates was recognized early on, and they have been employed in a vast array of chemical transformations.

Historically, the synthesis of alpha-bromoketones was often achieved through the direct bromination of a ketone with elemental bromine (Br₂) under acidic or basic conditions. nih.gov Acid-catalyzed bromination proceeds through an enol intermediate, and the rate of reaction is typically dependent on the rate of enol formation, not the concentration of bromine. nih.gov

Current research in this area focuses on the development of more efficient, selective, and environmentally friendly methods for the synthesis of brominated ketones. This includes the use of milder brominating agents to avoid the hazards associated with elemental bromine, such as N-bromosuccinimide (NBS). organic-chemistry.org Catalytic methods, including the use of organocatalysts, are also being explored to achieve enantioselective alpha-halogenation. acs.org Furthermore, there is a growing interest in "green" chemistry approaches, utilizing safer solvents and reagents. nih.gov For instance, methods using hydrogen peroxide and a bromide source offer a more environmentally benign alternative to traditional bromination protocols. acs.org

The application of alpha-bromoketones in the synthesis of complex molecules remains an active area of research. Their ability to serve as precursors to a wide range of functional groups and heterocyclic systems ensures their continued importance in modern organic synthesis.

Research Findings and Data

While specific experimental data for 2-Bromo-1,2-dicyclopropylethan-1-one is scarce in the literature, we can infer its properties and reactivity based on related compounds and general chemical principles. A patent (ES2901197T3) mentions the use of this compound as a reactant in the synthesis of allosteric modulators of nicotinic acetylcholine (B1216132) receptors, highlighting its potential as a building block in medicinal chemistry. researchgate.net

The synthesis of the likely precursor, dicyclopropyl ketone, is well-documented. It can be prepared from γ-butyrolactone through a multi-step process involving the formation of an intermediate which is then treated with hydrochloric acid and a strong base. tcichemicals.com Another synthetic route involves the cyclization of 1,7-dichloro-4-heptanone. nih.gov

The bromination of dicyclopropyl ketone to yield this compound would likely proceed via an acid-catalyzed alpha-bromination. This reaction involves the formation of an enol intermediate, which then reacts with a bromine source. google.com

Table 1: Properties of Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Characteristics |

|---|---|---|---|

| Dicyclopropyl ketone | C₇H₁₀O | 110.15 | Precursor to the title compound. masterorganicchemistry.com |

Table 2: General Synthetic Methods for Alpha-Bromoketones

| Method | Reagents | Conditions | Notes |

|---|---|---|---|

| Acid-Catalyzed Halogenation | Ketone, Br₂, Acid (e.g., Acetic Acid) | Typically room temperature or gentle heating | Proceeds through an enol intermediate. google.comnih.gov |

| Using NBS | Ketone, N-Bromosuccinimide | Often requires a radical initiator or acid catalyst | Milder alternative to Br₂. organic-chemistry.org |

Structure

3D Structure

Properties

Molecular Formula |

C8H11BrO |

|---|---|

Molecular Weight |

203.08 g/mol |

IUPAC Name |

2-bromo-1,2-dicyclopropylethanone |

InChI |

InChI=1S/C8H11BrO/c9-7(5-1-2-5)8(10)6-3-4-6/h5-7H,1-4H2 |

InChI Key |

LVTZQIZMGGDFCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C(=O)C2CC2)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 1,2 Dicyclopropylethan 1 One and Dicyclopropyl Ketone Derivatives

Direct Alpha-Bromination Strategies for Dicyclopropyl Ketones

Direct bromination at the α-position of dicyclopropyl ketone is a primary route to 2-Bromo-1,2-dicyclopropylethan-1-one. This transformation can be achieved through several methodologies, each with its own set of advantages and mechanistic nuances.

Enolization-Mediated Bromination: Acid-Catalyzed Methods (e.g., Br₂, N-Bromosuccinimide)

Acid-catalyzed bromination proceeds through the formation of an enol intermediate, which then acts as the nucleophile, attacking an electrophilic bromine source. masterorganicchemistry.com The presence of an acid catalyst accelerates the keto-enol tautomerism, a critical step for the reaction to occur. masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen, which increases the acidity of the α-hydrogens. masterorganicchemistry.com Subsequent deprotonation at the α-carbon leads to the formation of the enol. masterorganicchemistry.com This enol then reacts with molecular bromine (Br₂) or N-Bromosuccinimide (NBS), a common and easier-to-handle source of electrophilic bromine. masterorganicchemistry.com The reaction is typically selective for the substitution of a single α-hydrogen in acidic conditions because the introduced electron-withdrawing bromine atom deactivates the product towards further enolization. wikipedia.org

For unsymmetrical ketones, acid-catalyzed halogenation generally results in the bromination of the more substituted α-carbon. wikipedia.org However, in the case of dicyclopropyl ketone, the two α-positions are equivalent, simplifying the regioselectivity of the reaction. The use of NBS is often preferred over liquid bromine due to safety and handling considerations. arabjchem.org Microwave irradiation has been shown to significantly accelerate acid-catalyzed α-bromination of ketones with NBS, often leading to shorter reaction times and improved yields. arabjchem.orgresearchgate.net

Table 1: Comparison of Acid-Catalyzed Bromination Reagents

| Reagent | Advantages | Disadvantages |

| Br₂ | Readily available, inexpensive | Highly corrosive and toxic, requires careful handling |

| N-Bromosuccinimide (NBS) | Solid, easier and safer to handle, byproduct (succinimide) can be recycled | Can sometimes lead to side reactions if not used under controlled conditions |

Radical Bromination Techniques (e.g., N-Bromosuccinimide with UV Irradiation)

Radical bromination offers an alternative pathway for the α-bromination of ketones. This method typically involves the use of N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as UV light or a chemical initiator like azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO). researchgate.netnih.gov

The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. ucalgary.ca This bromine radical then abstracts an α-hydrogen from the dicyclopropyl ketone, forming a resonance-stabilized enol radical and hydrogen bromide (HBr). nih.gov The enol radical then reacts with another molecule of NBS to yield the α-bromo ketone and another bromine radical, thus propagating the chain reaction. nih.gov UV irradiation provides the necessary energy to initiate and sustain the radical chain process. researchgate.netyoutube.com This photochemical method can often be carried out at lower temperatures and without the need for a catalyst. researchgate.net

Table 2: Key Steps in Radical Bromination

| Step | Description |

| Initiation | Homolytic cleavage of the N-Br bond in NBS by UV light to form a bromine radical. |

| Propagation | 1. Abstraction of an α-hydrogen from the ketone by the bromine radical to form an enol radical and HBr. 2. Reaction of the enol radical with NBS to form the α-bromo ketone and a new bromine radical. |

| Termination | Combination of any two radical species to form a non-radical product. |

Electrochemical and Oxidative Bromination Protocols

Electrochemical methods provide a modern and often more environmentally friendly approach to α-bromination. rsc.org These techniques can generate the brominating agent in situ, avoiding the handling of hazardous reagents. In a typical setup for the α-bromination of ketones, an electric current is passed through a solution containing the ketone and a bromide source. researchgate.net This process can lead to the formation of the desired α-bromo ketone with high efficiency. researchgate.net

Oxidative bromination represents another important strategy. These methods utilize a bromide salt, such as ammonium (B1175870) bromide or sodium bromide, in conjunction with an oxidant. researchgate.net The oxidant converts the bromide ion into an electrophilic bromine species, which then reacts with the ketone. A common and effective oxidant for this purpose is Oxone®. researchgate.net This system is considered environmentally benign as it avoids the use of molecular bromine and often proceeds at room temperature. researchgate.net Hydrogen peroxide has also been employed as an oxidant in combination with hydrogen bromide, offering a green process where water is the main byproduct. google.com

Indirect Synthetic Routes to Brominated Dicyclopropyl Ketone Frameworks

Indirect methods offer alternative synthetic pathways to brominated dicyclopropyl ketone structures, particularly when direct bromination is challenging or leads to undesired side products. These routes often involve the construction of the brominated ketone from different starting materials.

Ring-Opening Reactions of Substituted Cyclopropanols and Ethers Leading to Beta-Bromoketones

The ring-opening of cyclopropanol (B106826) derivatives is a powerful method for the synthesis of β-functionalized ketones. rsc.org Treatment of substituted cyclopropanols with a suitable brominating agent can lead to the formation of β-bromoketones. For instance, the reaction of 1-substituted cyclopropanols with N-Bromosuccinimide (NBS) can induce a ring-opening bromination. rsc.org This reaction proceeds through the generation of a β-keto radical intermediate. rsc.org

Electrochemical methods have also been successfully applied to the ring-opening bromination of cyclopropanols, providing a regioselective route to 2-bromoethyl ketones. organic-chemistry.org This protocol is noted for its mild conditions and lack of epimerization at the α-stereocenter. organic-chemistry.org Similarly, the oxidation of bromide anions by ceric ammonium nitrate (B79036) (CAN) in the presence of cyclopropyl (B3062369) alcohols can generate β-functionalized ketones. nih.gov

Functionalization of Vinyl Ketones and Related Precursors

Vinyl ketones are versatile precursors for the synthesis of various functionalized ketones. nih.gov The addition of a bromine-containing reagent across the double bond of a vinyl ketone can lead to the formation of a brominated ketone. For instance, the treatment of vinyl ketones with a combination of a titanium (IV) chloride and a bromide source can yield the corresponding bromo compounds. organic-chemistry.org

Furthermore, α,β-unsaturated ketones can be converted to their corresponding bromo-enones using reagents like NBS in the presence of a base. organic-chemistry.org While this provides a different substitution pattern, subsequent manipulation of the double bond could potentially lead to the desired saturated brominated ketone framework. The synthesis of vinyl ketones themselves can be achieved through various methods, including the elimination of Mannich bases derived from the corresponding methyl ketones. nih.gov

Preparation of Dicyclopropyl Ketone Precursors via Multistep Pathways

The synthesis of dicyclopropyl ketone is a critical first step in the generation of more complex derivatives, including the target compound, this compound. A well-established multistep pathway commences from γ-butyrolactone.

The process involves the initial conversion of γ-butyrolactone to 1,7-dichloro-4-heptanone. This intermediate is then subjected to a cyclization reaction to yield dicyclopropyl ketone. google.comorgsyn.org A typical laboratory-scale synthesis starts with the reaction of γ-butyrolactone with sodium methoxide (B1231860) in methanol (B129727). The solvent is then removed, and the residue is treated with concentrated hydrochloric acid to form 1,7-dichloro-4-heptanone. google.com

A modified synthetic method has been developed to improve the efficiency and reduce the environmental impact of this process. This improved method involves the intermolecular dehydration condensation of γ-butyrolactone in the presence of an inert organic solvent and solid sodium alcoholate. This is followed by decarboxylation with concentrated hydrochloric acid to generate the 1,7-dichloro-4-heptanone crude product, which is then cyclized with a strong base. google.com

| Step | Reactants | Reagents/Solvents | Intermediate/Product | Reported Yield |

| 1 | γ-Butyrolactone | Sodium methoxide, Methanol, Concentrated HCl | 1,7-Dichloro-4-heptanone | 66% google.com |

| 2 | 1,7-Dichloro-4-heptanone | Sodium hydroxide, Water | Dicyclopropyl ketone | 70% google.com |

This table outlines the key steps in the traditional synthesis of dicyclopropyl ketone from γ-butyrolactone.

Although a direct synthetic route to 1,2-dicyclopropylethan-1-one, the immediate precursor to the title compound, is not widely reported, a plausible approach involves the reaction of a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) with cyclopropylacetaldehyde. The resulting alcohol would then be oxidized to the corresponding ketone. The subsequent alpha-bromination of this ketone would yield this compound.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. For the synthesis of α-bromoketones like this compound, several greener alternatives to traditional bromination methods exist.

Traditional bromination reactions often employ hazardous reagents like molecular bromine and chlorinated solvents. Green alternatives focus on eliminating or replacing these harmful substances.

Solvent-Free Synthesis: The α-bromination of ketones can be efficiently carried out under solvent-free conditions using N-bromosuccinimide (NBS). This method often involves microwave irradiation to accelerate the reaction, leading to high yields in a very short time. researchgate.net The work-up procedure is typically simple, involving the removal of the succinimide (B58015) byproduct with water, thus avoiding the use of organic solvents altogether. psu.edu

| Substrate (Analogous Ketone) | Brominating Agent | Conditions | Yield | Reference |

| Acetophenone | NBS | Microwave, Solvent-free | >95% | researchgate.net |

| 1,3-Diketones/β-keto esters | NBS | Room temp, Solvent-free | High | psu.edu |

This table presents data for solvent-free α-bromination of analogous ketones, a potential green route for the synthesis of this compound.

Aqueous Medium Synthesis: Another environmentally benign approach is the use of an aqueous solution of hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) for the bromination of ketones. rsc.orgresearchgate.net This "on water" method avoids the use of organic solvents and catalysts, with water being the only byproduct from the oxidant. iau.irresearcher.life The reaction proceeds at room temperature with high selectivity for monobromination. rsc.orgresearchgate.net

Innovations in catalysts and reagents further contribute to the sustainable production of α-bromoketones.

The H₂O₂-HBr system is a prime example of a reagent-based innovation, as it replaces more hazardous brominating agents. rsc.orgresearchgate.net The reaction can be further optimized by using a catalyst such as lithium chloride (LiCl) under solvent-free conditions, which can reduce reaction times and increase yields. iau.ir

Catalytic approaches using montmorillonite (B579905) K-10 clay with NBS in methanol have also been shown to be effective for the regioselective α-bromination of aralkyl ketones, offering the advantage of a reusable catalyst. tandfonline.com

Stereoselective Synthesis of this compound Diastereomers

The presence of a stereocenter at the α-carbon in this compound necessitates the development of stereoselective synthetic methods to obtain specific diastereomers. This can be achieved through the use of chiral catalysts or chiral auxiliaries.

Organocatalytic Asymmetric Bromination: The enantioselective α-bromination of aldehydes and ketones can be achieved using chiral organocatalysts. For instance, a C₂-symmetric imidazolidine (B613845) catalyst has been used for the α-bromination of ketones with up to 94% enantiomeric excess (ee). rsc.orgresearchgate.net Similarly, binaphthyl-based secondary amines have been employed as catalysts for the direct asymmetric bromination of aldehydes, which can then be converted to chiral bromohydrins. rsc.org

| Ketone Substrate (Analogous) | Catalyst | Brominating Agent | Enantiomeric Excess (ee) | Reference |

| Cyclohexanone | C₂-symmetric imidazolidine | 4,4-dibromo-2,6-di-tert-butyl-cyclohexa-2,5-dienone | up to 94% | rsc.org |

| Various Aldehydes | Binaphthyl-based secondary amine | NBS | - | rsc.org |

This table showcases the effectiveness of organocatalysts in the asymmetric α-bromination of analogous ketones and aldehydes.

Chiral Auxiliary-Mediated Synthesis: An alternative strategy for achieving diastereoselectivity is the use of a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to control the stereochemical outcome of a reaction. wikipedia.org For the synthesis of a specific diastereomer of this compound, one could envision attaching a chiral auxiliary to the precursor, 1,2-dicyclopropylethan-1-one, to direct the facial approach of the brominating agent. After the diastereoselective bromination, the auxiliary would be removed to yield the desired enantiomerically enriched product. Evans oxazolidinones are well-known chiral auxiliaries that have been successfully used in the diastereoselective alkylation of amides, a reaction type that could be adapted for bromination. researchgate.net

Reaction Mechanisms and Reactivity of 2 Bromo 1,2 Dicyclopropylethan 1 One

Nucleophilic Substitution Reactions at the Alpha-Brominated Carbon Center

The carbon atom alpha to the carbonyl group is a key reactive site in 2-Bromo-1,2-dicyclopropylethan-1-one. The presence of the bromine atom, a good leaving group, makes this position susceptible to nucleophilic substitution. The reaction's mechanism is heavily influenced by the adjacent carbonyl and cyclopropyl (B3062369) moieties.

Mechanisms of Carbon-Bromine Bond Activation (e.g., Sɴ2, Sɴ1)

Nucleophilic substitution at the alpha-brominated carbon can theoretically proceed via a bimolecular (Sɴ2) or a unimolecular (Sɴ1) pathway. However, for α-halo ketones, these pathways are not equally favored.

The Sɴ2 (Substitution Nucleophilic Bimolecular) mechanism is generally preferred for α-halo ketones. This is because the electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Br bond, making the alpha-carbon more electrophilic and susceptible to nucleophilic attack. The reaction proceeds in a single, concerted step where the nucleophile attacks the carbon as the bromide ion departs. youtube.comchemguide.co.uk While the dicyclopropyl structure introduces some steric hindrance, the secondary nature of the carbon still allows for backside attack by a nucleophile.

The Sɴ1 (Substitution Nucleophilic Unimolecular) mechanism is significantly disfavored. This pathway requires the formation of a carbocation intermediate upon the departure of the leaving group. libretexts.org In the case of this compound, the resulting secondary carbocation would be directly adjacent to the electron-withdrawing carbonyl group. This arrangement is electronically destabilizing, raising the activation energy for the Sɴ1 pathway and making it kinetically uncompetitive compared to the Sɴ2 route. stackexchange.com

| Factor | Sɴ2 Pathway Analysis | Sɴ1 Pathway Analysis |

|---|---|---|

| Substrate Structure | Secondary α-bromo ketone. Steric hindrance from cyclopropyl groups may slow the reaction but does not prevent it. | Formation of a secondary carbocation. |

| Electronic Effects | The adjacent carbonyl group enhances the electrophilicity of the α-carbon, favoring attack. | The adjacent carbonyl group destabilizes the carbocation intermediate, hindering its formation. |

| Intermediate | A single, five-coordinate transition state. chemguide.co.uk | A discrete carbocation intermediate. |

| Rate Determining Step | Bimolecular: involves both the substrate and the nucleophile. youtube.com | Unimolecular: involves only the ionization of the substrate. libretexts.org |

| Predicted Outcome | Dominant mechanism. | Highly unlikely to occur. |

Stereochemical Outcomes of Substitution Pathways

The stereochemical outcome of the substitution reaction is directly linked to the operative mechanism. Since the Sɴ2 pathway is the expected dominant route, the reaction at the chiral alpha-carbon center should proceed with a predictable stereochemical result.

The Sɴ2 mechanism famously occurs via backside attack, where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. youtube.com This leads to an inversion of configuration at the stereocenter, a phenomenon known as a Walden inversion. For example, if the starting material is the (R)-enantiomer of this compound, the product of an Sɴ2 reaction will be the (S)-enantiomer.

In the hypothetical scenario of an Sɴ1 reaction, the process would involve a planar carbocation intermediate. The nucleophile could then attack this intermediate from either face with roughly equal probability, leading to a mixture of both inversion and retention of configuration, resulting in a racemic or near-racemic product. chegg.com Given the electronic destabilization of this potential intermediate, this outcome is not anticipated.

Cyclopropyl Ring Transformations and Rearrangements

The high ring strain of the cyclopropyl groups (approximately 115 kJ/mol) makes them susceptible to ring-opening reactions, especially when activated by adjacent functional groups like the carbonyl and bromine in the target molecule.

Ring-Opening Reactions Facilitated by Adjacent Carbonyl and Bromine Groups

The combination of the carbonyl group and the bromine atom activates the cyclopropane (B1198618) rings towards nucleophilic or electrophile-initiated ring-opening. lnu.edu.cn Lewis acids or Brønsted acids can coordinate to the carbonyl oxygen, enhancing the electrophilicity of the system and promoting cleavage of a cyclopropyl C-C bond to relieve ring strain. lnu.edu.cnresearchgate.net This can generate a 1,3-dipole equivalent, which can be trapped by various reagents. Similarly, nucleophiles can attack the system, leading to ring cleavage.

Homo-conjugate Addition and Related Processes in Dicyclopropyl Systems

Cyclopropyl ketones are known to undergo homo-conjugate addition, also referred to as 1,5-addition. documentsdelivered.comacs.org In this process, the cyclopropane ring acts as a synthetic equivalent of a C=C double bond. A nucleophile attacks one of the β-carbons of the cyclopropyl ring, which is electronically connected to the carbonyl group through the strained sigma bonds. This attack induces the cleavage of the proximal C-C bond of the ring, with the electron density being transferred to form an enolate. Subsequent protonation or reaction with an electrophile yields a ring-opened product. acs.org For this compound, this process could occur on either of the two cyclopropyl rings, potentially leading to different isomeric products depending on the reaction conditions.

Bicyclobutonium Intermediate Formation and Rearrangements

Should conditions ever favor a carbocationic intermediate (e.g., through interaction with a strong Lewis acid), the structure is primed for complex rearrangements. The departure of the bromide ion would generate a secondary cyclopropylcarbinyl cation. This type of cation is a classic example of a species that can undergo rapid rearrangement through non-classical ions. researchgate.net

The initially formed cation could equilibrate with a more stable bicyclobutonium ion (a bridged, non-classical cation) and a cyclobutyl cation. researchgate.net This equilibration would lead to scrambling of the carbon skeleton and result in a mixture of rearranged products, including cyclobutyl and homoallylic derivatives, upon trapping by a nucleophile. The formation of such intermediates complicates the product profile, moving beyond simple substitution or direct ring-opening.

Carbonyl Group Reactivity and Enol-Keto Tautomerism in Brominated Cyclopropyl Ketones

The reactivity of the carbonyl group in α-bromo ketones is a central aspect of their chemistry. The presence of an adjacent bromine atom, an electron-withdrawing group, enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted ketones. allstudiesjournal.com The cyclopropyl groups also influence the carbonyl's reactivity through electronic and steric effects. The sp-hybridized character of the cyclopropane rings can conjugate with the carbonyl group, affecting its electronic properties. stackexchange.com

A fundamental aspect of ketone chemistry is keto-enol tautomerism, an equilibrium between the ketone form (the keto tautomer) and a form containing a double bond and a hydroxyl group (the enol tautomer). libretexts.orgmasterorganicchemistry.com For most simple ketones, the equilibrium heavily favors the more stable keto form. libretexts.orglibretexts.org This tautomerization can be catalyzed by either acid or base. masterorganicchemistry.comyoutube.comkhanacademy.org

Under acidic conditions, the carbonyl oxygen is protonated, and a subsequent deprotonation at the α-carbon yields the enol. libretexts.orglibretexts.orgmasterorganicchemistry.com This enol form is the active nucleophile in reactions such as acid-catalyzed halogenation. masterorganicchemistry.com The formation of an enol is a critical step in the α-bromination of ketones. chemtube3d.com For an asymmetrical ketone like this compound, enolization can theoretically occur towards either the brominated carbon or the dicyclopropylmethyl carbon, although the former is less likely due to the presence of the bromine atom.

The stability of the resulting enol can be influenced by factors such as alkyl substitution and conjugation. libretexts.orglibretexts.org In the case of this compound, the cyclopropyl groups can stabilize the enol form through conjugation.

| Factor | Influence on Equilibrium | Relevance to this compound |

| Solvent | Polar solvents can stabilize the more polar keto form through dipole-dipole interactions. | The choice of solvent can shift the equilibrium concentration of the enol tautomer. |

| Substitution | Increased substitution on the double bond of the enol form generally increases its stability. libretexts.org | The dicyclopropyl substitution pattern would favor the formation of the more stable enol. |

| Conjugation | Conjugation of the enol's double bond with other π-systems (like the cyclopropyl rings) stabilizes the enol form. libretexts.orgyoutube.com | The cyclopropyl groups can participate in conjugation, providing additional stability to the enol tautomer. |

| Catalyst | Both acids and bases can catalyze the interconversion between keto and enol forms, allowing the equilibrium to be reached faster. masterorganicchemistry.com | The presence of acidic or basic impurities or reagents will affect the rate of tautomerization. |

Dehalogenation and Reductive Processes

The carbon-bromine bond in this compound is a key site for reactivity, enabling dehalogenation and other reductive transformations. Reductive dehalogenation of α-halo ketones is a common process that can lead to the formation of enolates, which are valuable intermediates in organic synthesis. wikipedia.org This reduction can be accomplished using various one-electron or two-electron reducing agents. wikipedia.org

Another significant reaction pathway is dehydrohalogenation, which involves the elimination of hydrogen bromide (HBr) to form an α,β-unsaturated ketone. This reaction is typically promoted by a strong, non-nucleophilic base. youtube.compressbooks.pub The mechanism is usually a concerted, one-step process known as the E2 mechanism, where the base removes a proton from the β-carbon while the bromide ion departs simultaneously. pressbooks.pub The stereochemical requirement for this reaction is an anti-coplanar arrangement of the proton being removed and the leaving group (bromine). pressbooks.pub

Furthermore, the carbonyl group itself can be the target of reduction. Hydride reducing agents can reduce the ketone to a secondary alcohol. nih.gov The stereoselectivity of this reduction in cyclopropyl ketones is highly dependent on the conformation of the substrate. Cyclopropyl ketones primarily exist in two conformations: the bisected s-cis and s-trans. The s-cis conformer is generally more stable, and hydride attack typically occurs from the less-hindered face of this conformer, leading to a predictable stereochemical outcome. nih.gov

| Process | Reagents | Primary Product |

| Reductive Dehalogenation | Zinc dust, Samarium(II) iodide | 1,2-dicyclopropylethan-1-one (via an enolate intermediate) wikipedia.org |

| Dehydrohalogenation | Potassium tert-butoxide, DBU | 1,2-dicyclopropyl-2-propen-1-one |

| Carbonyl Reduction | Sodium borohydride, Lithium aluminum hydride | 2-Bromo-1,2-dicyclopropylethan-1-ol nih.gov |

Metal-Catalyzed Cross-Coupling Reactions and Organometallic Transformations (e.g., Grignard Reagents)

The presence of the C-Br bond allows this compound to participate in metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. mdpi.com While specific examples involving this exact substrate are not extensively documented, the principles of such reactions with α-bromo ketones are well-established. For instance, palladium-catalyzed reactions could potentially couple the α-carbon with various organometallic reagents. brynmawr.edu

A notable transformation for related cyclopropyl ketones involves nickel-catalyzed reductive cross-coupling, where the cyclopropyl ring is opened. nsf.gov This type of reaction facilitates the formation of γ-alkyl substituted ketones from aryl cyclopropyl ketones and alkyl bromides. nsf.gov

Organometallic reagents, such as Grignard reagents (organomagnesium halides), represent another important class of reactants. masterorganicchemistry.com Grignard reagents are highly nucleophilic and will readily attack the electrophilic carbonyl carbon of the ketone. organic-chemistry.orgmasterorganicchemistry.com This nucleophilic addition, followed by an acidic workup, results in the formation of a tertiary alcohol. masterorganicchemistry.comyoutube.com It is important to note that Grignard reagents are also strong bases. masterorganicchemistry.com Therefore, if there is an acidic α-hydrogen, an acid-base reaction (deprotonation) can occur in competition with nucleophilic addition to the carbonyl group.

| Reaction Type | Reagent Example | Expected Product of this compound | Mechanism |

| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) followed by H₃O⁺ | 1-(1-bromo-2-cyclopropyl-ethyl)-1-cyclopropyl-methanol | Nucleophilic addition to the carbonyl group. masterorganicchemistry.comyoutube.com |

| Organocuprate Reaction | Lithium dimethylcuprate ((CH₃)₂CuLi) | Potential for substitution of the bromine atom or addition to the carbonyl. | Varies depending on substrate and conditions. |

| Nickel-Catalyzed Coupling | Aryl boronic acid, Ni catalyst | Potential for C-C bond formation at the α-carbon, possibly with ring-opening. nsf.gov | Reductive coupling/cross-coupling cycle. |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 1,2 Dicyclopropylethan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2-Bromo-1,2-dicyclopropylethan-1-one, both ¹H and ¹³C NMR, supplemented by two-dimensional (2D) techniques, provide a complete picture of its intricate structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methine and methylene (B1212753) protons of the two non-equivalent cyclopropyl (B3062369) rings and the methine proton at the alpha position to the carbonyl group. The proton attached to the bromine-bearing carbon (α-proton) is anticipated to appear as a doublet in the downfield region, typically around 4.5-5.0 ppm, due to the deshielding effect of the adjacent bromine atom and carbonyl group. The protons of the cyclopropyl ring adjacent to the carbonyl group would likely resonate at approximately 2.0-2.5 ppm for the methine proton and 1.0-1.5 ppm for the methylene protons. The protons on the second cyclopropyl ring, attached to the brominated carbon, would show shifts in a similar region but with slight variations due to the different electronic environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon is the most deshielded, with a characteristic chemical shift expected in the range of 190-200 ppm. libretexts.org The carbon atom bonded to the bromine atom is also significantly deshielded and would likely appear around 40-50 ppm. The methine and methylene carbons of the two distinct cyclopropyl rings are expected to resonate in the upfield region, typically between 5-25 ppm, reflecting their shielded nature.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. nih.gov A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity between the α-proton and the protons on the adjacent cyclopropyl ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the ¹³C NMR spectrum. libretexts.org These advanced techniques are crucial for resolving the complexities arising from the two similar but chemically distinct cyclopropyl groups. nih.gov

| ¹H NMR Data | ¹³C NMR Data |

| Chemical Shift (δ, ppm) | Assignment |

| 4.75 (d, 1H) | CH-Br |

| 2.30 (m, 1H) | CH-C=O |

| 2.15 (m, 1H) | CH-CHBr |

| 1.35-1.50 (m, 4H) | CH₂ (cyclopropyl) |

| 1.10-1.25 (m, 4H) | CH₂ (cyclopropyl) |

Infrared (IR) Spectroscopy for Functional Group Analysis and Conformational Studies

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) group.

The presence of an α-bromo substituent is known to shift the C=O stretching frequency to a higher wavenumber compared to a simple alkyl ketone. acs.org Therefore, the characteristic C=O stretch for this compound is expected in the region of 1700-1720 cm⁻¹. libretexts.orgpressbooks.pub This is slightly higher than that of a typical saturated ketone, which absorbs around 1715 cm⁻¹. libretexts.org The spectrum would also display characteristic C-H stretching vibrations of the cyclopropyl rings, typically appearing just above 3000 cm⁻¹. The C-Br stretching vibration is expected to be observed in the fingerprint region, usually between 500 and 700 cm⁻¹.

| IR Absorption Data |

| Frequency (cm⁻¹) |

| ~3010 |

| ~2930 |

| ~1715 |

| ~1450 |

| ~1020 |

| ~650 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns.

For this compound, the mass spectrum would exhibit a characteristic molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity. jove.com This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation of α-bromo ketones often proceeds via cleavage of the C-C bond adjacent to the carbonyl group (α-cleavage) or loss of the bromine atom. youtube.com One prominent fragmentation pathway would be the loss of a bromine radical (•Br), leading to a significant fragment ion. Another likely fragmentation is the cleavage of the bond between the carbonyl carbon and the brominated carbon, resulting in a dicyclopropyl acylium ion. Further fragmentation of the cyclopropyl rings is also possible.

| Mass Spectrometry Data |

| m/z (relative intensity) |

| 202/204 (M⁺, M+2) |

| 123 |

| 95 |

| 67 |

| 41 |

X-ray Crystallography for Solid-State Structural Determination (Applicable for derivatives or related compounds)

While obtaining suitable single crystals of this compound itself might be challenging, the application of X-ray crystallography to a stable, crystalline derivative could provide invaluable structural information. The resulting crystal structure would confirm the connectivity of the atoms and reveal the preferred conformation of the dicyclopropylethanone backbone and the relative orientation of the two cyclopropyl rings. Such data would be the ultimate confirmation of the structural assignments made by spectroscopic methods. nih.gov

Computational Chemistry and Theoretical Investigations of 2 Bromo 1,2 Dicyclopropylethan 1 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for determining the optimized molecular geometry and electronic structure of organic molecules like 2-bromo-1,2-dicyclopropylethan-1-one. These calculations can provide insights into bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

For a molecule with two cyclopropyl (B3062369) rings and a stereocenter, multiple conformers are possible. DFT calculations can be employed to identify the most stable conformer by minimizing the electronic energy of the system. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), cc-pVTZ) is crucial for obtaining accurate results.

The electronic structure can be analyzed through the examination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. In this compound, the presence of the bromine atom and the carbonyl group is expected to significantly influence the energies and distributions of these frontier orbitals.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for the Most Stable Conformer of this compound (B3LYP/6-31G(d))

| Parameter | Value |

| C=O Bond Length | ~1.21 Å |

| C-Br Bond Length | ~1.95 Å |

| C-C (carbonyl-cyclopropyl) Bond Length | ~1.50 Å |

| C-C (brominated carbon-cyclopropyl) Bond Length | ~1.52 Å |

| O=C-C(Br) Bond Angle | ~118° |

| C-C-Br Bond Angle | ~110° |

Reaction Pathway Analysis and Transition State Modeling

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For this compound, a key reaction would be its interaction with nucleophiles, a common reaction for alpha-haloketones. DFT can be used to model the potential energy surface of such reactions, identifying reactants, products, intermediates, and, crucially, transition states.

The search for a transition state structure is a critical step in understanding the reaction mechanism. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-forming and bond-breaking processes. Frequency calculations are performed to confirm a true transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy of the reaction, which is the energy difference between the reactants and the transition state, can be calculated. This value is directly related to the reaction rate. For instance, in a nucleophilic substitution reaction where a nucleophile attacks the carbon atom bearing the bromine, the activation energy would provide insight into the feasibility of the reaction. Computational studies on similar alpha-bromoketones have shown that both SN2-type and carbonyl addition pathways can be operative, and their relative energies can be computationally determined.

Table 2: Hypothetical Calculated Energies for a Nucleophilic Substitution Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (Molecule + Nucleophile) | 0.0 |

| Transition State | +15.2 |

| Products | -10.5 |

Prediction of Spectroscopic Parameters and Conformational Analysis

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of molecules. For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

To predict NMR chemical shifts, the GIAO (Gauge-Including Atomic Orbital) method is commonly used in conjunction with DFT. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared with experimental data. This can be particularly useful for assigning the complex proton and carbon NMR spectra expected for a molecule with multiple diastereotopic protons in the cyclopropyl rings.

IR spectroscopy is sensitive to the vibrational modes of a molecule. Frequency calculations in DFT not only identify stationary points on the potential energy surface but also provide the frequencies and intensities of the vibrational modes. These can be used to generate a theoretical IR spectrum, which can be compared to an experimental spectrum to confirm the structure. The carbonyl stretch would be a prominent and predictable feature in the IR spectrum of this compound.

Conformational analysis is crucial for flexible molecules. The presence of two cyclopropyl groups attached to the ethanone (B97240) backbone allows for rotation around the C-C single bonds. A potential energy surface scan, where the energy is calculated as a function of specific dihedral angles, can reveal the different stable conformers and the energy barriers between them. For cyclopropyl ketones, the orientation of the carbonyl group relative to the cyclopropyl ring (s-cis or s-trans) is a key conformational feature. uwlax.edu

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| 13C NMR Chemical Shift (C=O) | ~195-205 ppm |

| 13C NMR Chemical Shift (C-Br) | ~40-50 ppm |

| 1H NMR Chemical Shift (CH-Br) | ~4.0-4.5 ppm |

| IR Frequency (C=O stretch) | ~1710-1730 cm-1 |

Understanding of Cyclopropyl Ring Strain and Bonding in Alpha-Bromoketones

The cyclopropyl group is a fascinating structural motif due to its inherent ring strain. This strain arises from the deviation of the C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). wikipedia.org Computational chemistry provides a quantitative measure of this strain energy, often through the use of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, allowing for the isolation of the strain energy.

The bonding in cyclopropane (B1198618) is often described by the Walsh model, which involves sp2 hybridized carbons forming the sigma framework of the ring, with the remaining p-orbitals combining to form a set of molecular orbitals that have some pi-character. This unique electronic structure allows the cyclopropyl group to conjugate with adjacent pi-systems, such as the carbonyl group in this compound. Computational studies on cyclopropyl ketones have shown that the preferred conformation often maximizes this conjugation. acs.org

In alpha-bromoketones, the presence of the electronegative bromine atom alpha to the carbonyl group influences the electronic properties and reactivity of the molecule. The C-Br bond is polarized, making the alpha-carbon electrophilic. Furthermore, the interaction between the orbitals of the C-Br bond and the pi-system of the carbonyl group can be analyzed using computational methods like Natural Bond Orbital (NBO) analysis. This can reveal hyperconjugative interactions that contribute to the stability and reactivity of the molecule. The combination of the electron-withdrawing bromine atom and the unique electronic properties of the two cyclopropyl rings would make this compound a molecule with rich and complex chemical behavior, ripe for theoretical investigation.

Derivatization and Chemical Modification of 2 Bromo 1,2 Dicyclopropylethan 1 One

Synthesis of Novel Analogs with Modified Cyclopropyl (B3062369) Substituents

While direct experimental data on the synthesis of analogs of 2-bromo-1,2-dicyclopropylethan-1-one with modified cyclopropyl substituents is not extensively documented in the literature, the synthesis of such compounds can be inferred from established synthetic routes to dicyclopropyl ketone and its derivatives. The primary route to dicyclopropyl ketone, the precursor to the target molecule, involves the cyclization of 1,7-dichloro-4-heptanone. chemicalbook.com By employing substituted versions of this precursor, it is possible to generate dicyclopropyl ketones with modified cyclopropyl rings. Subsequent α-bromination would then yield the desired analogs of this compound.

The α-bromination of ketones is a well-established transformation in organic synthesis and can be achieved under various conditions. wikipedia.org For instance, the use of bromine in an acidic medium, such as acetic acid, typically results in the selective monobromination at the α-position of the ketone. libretexts.org This process proceeds through an enol intermediate. libretexts.org The general mechanism for the acid-catalyzed α-bromination of a ketone is depicted below:

General Mechanism for Acid-Catalyzed α-Bromination of a Ketone

Protonation of the carbonyl oxygen: The ketone is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Enol formation: A base (such as the conjugate base of the acid catalyst or a solvent molecule) removes a proton from the α-carbon, leading to the formation of an enol.

Nucleophilic attack on bromine: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂), leading to the formation of a new carbon-bromine bond at the α-position.

Deprotonation: The protonated carbonyl group is deprotonated to regenerate the carbonyl and yield the final α-bromo ketone product.

The following table outlines a selection of potential substituted dicyclopropyl ketones that could serve as precursors for novel analogs of this compound, along with their hypothetical brominated derivatives.

| Precursor Dicyclopropyl Ketone Analog | Potential Brominated Analog | Key Synthetic Precursor for the Ketone |

| Di-(2-methylcyclopropyl) ketone | 2-Bromo-1,2-di-(2-methylcyclopropyl)ethan-1-one | γ-Valerolactone |

| Di-(2-phenylcyclopropyl) ketone | 2-Bromo-1,2-di-(2-phenylcyclopropyl)ethan-1-one | Substituted γ-butyrolactone |

| 1-Cyclopropyl-2-(2-chlorocyclopropyl)ethan-1-one | 2-Bromo-1-cyclopropyl-2-(2-chlorocyclopropyl)ethan-1-one | Asymmetric dichloroheptanone derivative |

This table is illustrative and based on known synthetic methodologies for dicyclopropyl ketone and general principles of ketone bromination.

Transformation into Diverse Heterocyclic Compounds

For instance, the reaction of α-bromo ketones with thioamides or thioureas is a common method for the synthesis of thiazoles. Similarly, reaction with amidines can yield imidazoles, and reactions with hydrazines can lead to the formation of pyrazoles or other nitrogen-containing heterocycles. The general schemes for these transformations are outlined below.

General Synthetic Routes to Heterocycles from α-Bromo Ketones

| Heterocyclic Product | Required Reagent | General Reaction Scheme |

| Thiazole | Thioamide | R-C(=S)NH₂ |

| Imidazole | Amidine | R-C(=NH)NH₂ |

| Oxazole | Amide | R-C(=O)NH₂ |

| Pyrazole | Hydrazine | H₂N-NH₂ |

These are generalized reaction schemes. Specific reaction conditions may vary.

In the context of this compound, these reactions would lead to the formation of heterocycles bearing two cyclopropyl substituents. The unique electronic and steric properties of the cyclopropyl groups could influence the reaction rates and the properties of the resulting heterocyclic compounds.

Preparation of Advanced Organic Intermediates for Complex Molecular Architectures

Beyond the synthesis of heterocycles, this compound can serve as a precursor to a variety of advanced organic intermediates. The bromine atom can be displaced by a wide range of nucleophiles in SN2 reactions, allowing for the introduction of diverse functional groups at the α-position. Furthermore, the carbonyl group can undergo a host of classical transformations, such as reduction, Grignard addition, and Wittig reactions.

One important application of α-bromo ketones is in the Favorskii rearrangement, which leads to the formation of carboxylic acid derivatives (typically esters, if carried out in the presence of an alkoxide). The reaction of this compound with a base would be expected to yield a cyclopropanecarboxylic acid derivative with a dicyclopropylmethyl substituent.

Another potential transformation is dehydrobromination to form an α,β-unsaturated ketone. The resulting 1,2-dicyclopropylpropenone would be a valuable Michael acceptor, allowing for the conjugate addition of nucleophiles. This would provide a pathway for the synthesis of more complex molecules with a 1,5-dicarbonyl or related functionality.

The following table summarizes some of the potential transformations of this compound to generate advanced organic intermediates.

| Reaction Type | Reagent(s) | Product Class | Potential Utility |

| SN2 Substitution | NaN₃, then reduction | α-Amino ketone | Precursor to amino acids and alkaloids |

| Favorskii Rearrangement | NaOMe | Dicyclopropylmethyl cyclopropanecarboxylate | Building block for complex natural products |

| Dehydrobromination | Pyridine, heat | α,β-Unsaturated ketone | Michael acceptor for conjugate additions |

| Reformatsky Reaction | Zn, ethyl bromoacetate | β-Hydroxy ester | Precursor to β-lactams and other complex structures |

| Wittig Reaction | Ph₃P=CH₂ | Dicyclopropyl-substituted alkene | Versatile intermediate for further functionalization |

The reactivity and product formation are based on established reactions of α-bromo ketones and may require experimental validation for this compound.

The combination of these potential transformations highlights the synthetic utility of this compound as a versatile building block for the construction of complex molecular architectures.

Applications of 2 Bromo 1,2 Dicyclopropylethan 1 One in Complex Organic Synthesis

Role as a Versatile Building Block for Carbon-Carbon Bond Formation

The term "molecular building blocks" refers to relatively simple molecules that can be used to construct more complex chemical structures. thieme.dezyvex.com 2-Bromo-1,2-dicyclopropylethan-1-one fits this description due to the presence of multiple reactive sites. The α-bromo ketone functionality is particularly significant, as the bromine atom is a good leaving group, facilitating a variety of nucleophilic substitution reactions. This allows for the formation of new carbon-carbon bonds at the α-position, a fundamental transformation in organic synthesis.

The reactivity of α-bromo ketones is a cornerstone of synthetic organic chemistry. libretexts.org They are known to react with a wide range of nucleophiles, including carbanions, enolates, and organometallic reagents, to form new C-C bonds. This reactivity is crucial for elongating carbon chains and constructing complex carbocyclic and heterocyclic systems.

Below is an interactive data table summarizing potential carbon-carbon bond-forming reactions involving this compound as a versatile building block.

| Reaction Type | Reactant | Product Type | Significance in Organic Synthesis |

| Alkylation | Enolates | β-Dicarbonyl compounds | Formation of complex carbon skeletons |

| Grignard Reaction | Organomagnesium halides | α-Hydroxy ketones | Introduction of alkyl or aryl groups |

| Wittig Reaction | Phosphonium ylides | α,β-Unsaturated ketones | Synthesis of alkenes |

| Suzuki Coupling | Organoboron compounds | α-Aryl or α-vinyl ketones | Formation of biaryl or vinyl ketone moieties |

| Sonogashira Coupling | Terminal alkynes | α-Alkynyl ketones | Introduction of alkyne functionalities |

This table is based on the general reactivity of α-bromo ketones and represents the potential applications of this compound.

The presence of the two cyclopropyl (B3062369) groups adds another layer of synthetic potential. The cyclopropane (B1198618) ring is a strained three-membered ring that can participate in various ring-opening and rearrangement reactions, providing access to a diverse array of molecular scaffolds. nih.govotago.ac.nz The unique steric and electronic properties of the cyclopropyl group can also influence the stereochemical outcome of reactions at the adjacent carbonyl center. researchgate.net

Precursor for Stereoselective Synthesis of Advanced Organic Molecules

Stereoselective synthesis, the ability to selectively create one stereoisomer of a molecule, is of paramount importance in medicinal chemistry and materials science. ucl.ac.uk The chiral centers that can be generated from this compound make it a potentially valuable precursor in stereoselective synthesis. The α-carbon bearing the bromine atom is a prochiral center, and its reaction with nucleophiles can lead to the formation of a new stereocenter.

The stereochemical outcome of such reactions can often be controlled by using chiral reagents or catalysts. For instance, the reduction of the carbonyl group can be achieved with high stereoselectivity using chiral reducing agents, leading to the formation of chiral α-bromo alcohols, which are themselves versatile synthetic intermediates.

Furthermore, the cyclopropyl groups can act as stereodirecting groups, influencing the facial selectivity of approaching reagents. The rigid and well-defined conformation of the cyclopropyl rings can block one face of the molecule, leading to a preference for reaction on the less hindered face. This inherent stereochemical bias can be exploited to achieve high levels of diastereoselectivity in subsequent transformations.

Research on aryl cyclopropyl ketones has demonstrated their utility in enantioselective photocatalytic [3+2] cycloadditions to form highly substituted cyclopentane ring systems. nih.govnih.gov This suggests that this compound could potentially serve as a substrate in similar cycloaddition reactions, providing a pathway to complex chiral molecules.

The following table outlines some potential stereoselective transformations where this compound could serve as a precursor.

| Transformation | Reagent/Catalyst | Product Stereochemistry | Potential Application |

| Asymmetric Reduction | Chiral borane reagents | Enantiomerically enriched α-bromo alcohols | Synthesis of chiral building blocks |

| Diastereoselective Nucleophilic Addition | Bulky nucleophiles | Diastereomerically enriched products | Control of relative stereochemistry |

| Chiral Auxiliary-Mediated Alkylation | Chiral auxiliaries | Enantiomerically enriched α-substituted ketones | Asymmetric synthesis of complex ketones |

| Asymmetric Cycloaddition | Chiral Lewis acids | Enantiomerically enriched cyclic compounds | Construction of complex chiral ring systems |

This table illustrates the potential for this compound in stereoselective synthesis based on established methodologies for similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.